molecular formula C22H17BrClF3N2O3S B296889 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

货号 B296889
分子量: 561.8 g/mol
InChI 键: WKPQBZFBAZPZCZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, commonly known as BMS-986142, is a small molecule inhibitor of the TYK2 (Tyrosine Kinase 2) enzyme. It has been developed as a potential therapeutic agent for the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

作用机制

BMS-986142 works by inhibiting the TYK2 enzyme, which is involved in the signaling pathway of cytokines such as interleukin-12 and interleukin-23. These cytokines play a key role in the development of autoimmune diseases, and by inhibiting their signaling pathway, BMS-986142 can reduce inflammation and improve disease symptoms.
Biochemical and Physiological Effects:
BMS-986142 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In animal studies, BMS-986142 has been shown to reduce inflammation and improve disease symptoms in models of psoriasis, lupus, and inflammatory bowel disease. BMS-986142 has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

实验室实验的优点和局限性

BMS-986142 has several advantages for lab experiments, including its high potency and selectivity for the TYK2 enzyme, as well as its favorable pharmacokinetic profile. However, there are also some limitations to using BMS-986142 in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

未来方向

There are several potential future directions for research on BMS-986142. One area of focus could be on further elucidating the mechanism of action of BMS-986142 and its effects on the immune system. Another area of focus could be on evaluating the safety and efficacy of BMS-986142 in clinical trials for the treatment of autoimmune diseases. Additionally, there may be opportunities to develop new formulations or delivery methods for BMS-986142 to improve its pharmacokinetic properties and therapeutic efficacy.

合成方法

The synthesis of BMS-986142 involves a multi-step process that starts with the synthesis of 3-bromoaniline. The intermediate product is then treated with 4-methylbenzenesulfonyl chloride to form 3-bromo-4-(methylsulfonyl)aniline. This intermediate product is then reacted with 2-chloro-5-(trifluoromethyl)benzoic acid to form BMS-986142.

科学研究应用

BMS-986142 has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, BMS-986142 has demonstrated efficacy in reducing inflammation and improving disease symptoms in animal models of psoriasis, lupus, and inflammatory bowel disease. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986142 in humans.

属性

分子式

C22H17BrClF3N2O3S

分子量

561.8 g/mol

IUPAC 名称

2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H17BrClF3N2O3S/c1-14-5-8-18(9-6-14)33(31,32)29(17-4-2-3-16(23)12-17)13-21(30)28-20-11-15(22(25,26)27)7-10-19(20)24/h2-12H,13H2,1H3,(H,28,30)

InChI 键

WKPQBZFBAZPZCZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC(=CC=C3)Br

规范 SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC(=CC=C3)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。